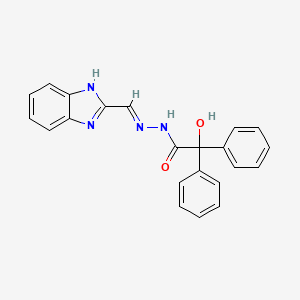![molecular formula C26H37N3O2 B6013071 2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6013071.png)
2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known as Hydroxyzine, which is a prescription medication used for the treatment of anxiety, itching, and allergies.
作用機序
The exact mechanism of action of Hydroxyzine is not fully understood. However, it is believed to work by blocking the histamine receptors in the brain, which reduces the activity of the central nervous system and produces a calming effect. It also has anticholinergic properties, which further contribute to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
Hydroxyzine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotions. It also has anti-inflammatory and antihistaminic effects, which make it useful in the treatment of allergic reactions and inflammation.
実験室実験の利点と制限
Hydroxyzine has several advantages for use in lab experiments. It is a well-tolerated medication with a low risk of adverse effects. It is also readily available and relatively inexpensive. However, one limitation of using Hydroxyzine in lab experiments is that its mechanism of action is not fully understood, which may affect the interpretation of the results.
将来の方向性
There are several future directions for research on Hydroxyzine. One direction is to further investigate its mechanism of action and its effects on neurotransmitters and other signaling pathways in the brain. Another direction is to explore its potential therapeutic applications in other medical conditions, such as depression and post-traumatic stress disorder. Additionally, research could be conducted to develop new formulations of Hydroxyzine that are more effective and have fewer side effects.
Conclusion:
In conclusion, Hydroxyzine is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of anxiety disorders, insomnia, and other sleep disorders. Its mechanism of action is not fully understood, but it is believed to work by blocking histamine receptors in the brain. Hydroxyzine has several advantages for use in lab experiments, but its limitations should also be considered. There are several future directions for research on Hydroxyzine, which may lead to the development of new and more effective treatments for various medical conditions.
合成法
The synthesis of 2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 4-chlorobenzhydryl piperazine with 2-(2-aminoethoxy) ethanol in the presence of a catalyst. This reaction results in the formation of Hydroxyzine, which is then purified and used for various scientific research applications.
科学的研究の応用
Hydroxyzine has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used as a sedative, hypnotic, and anxiolytic agent in the management of insomnia and other sleep disorders.
特性
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-(1-phenylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2/c1-21-18-22(8-9-26(21)31-2)19-28-15-16-29(20-25(28)12-17-30)24-10-13-27(14-11-24)23-6-4-3-5-7-23/h3-9,18,24-25,30H,10-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDSCZSTHXZZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)C3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)
![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)

![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)
![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6013041.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6013049.png)
![N-{4-hydroxy-3-isopropyl-5-[(4-methoxyphenyl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B6013055.png)
![2-methyl-6-oxo-N-(1-phenylethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6013056.png)
![2-(3-hydroxybenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6013079.png)
![6-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6013084.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)